molecular formula C23H17ClN2O3S B2806611 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide CAS No. 922558-02-9

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2806611
CAS No.: 922558-02-9
M. Wt: 436.91
InChI Key: FIYLJZDTLGGSAZ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, benzyl, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and benzo[d]thiazole intermediates. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzo[d][1,3]dioxole ring . The benzo[d]thiazole moiety can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde . These intermediates are then coupled using a suitable acylating agent, such as acetic anhydride, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide is unique due to the combination of its structural motifs, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYLJZDTLGGSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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